1,2-Bis(cyclohexylamino)ethane hydrate

Descripción

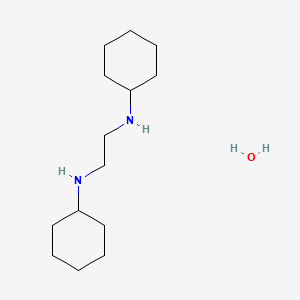

1,2-Bis(cyclohexylamino)ethane hydrate is a diamine derivative featuring two cyclohexylamino groups attached to an ethane backbone, with one or more water molecules incorporated into its crystalline structure. The cyclohexyl substituents confer steric bulk and lipophilicity, distinguishing it from smaller alkyl or aromatic analogs. Hydration likely enhances its stability and solubility in polar solvents, though experimental data are sparse .

Propiedades

IUPAC Name |

N,N'-dicyclohexylethane-1,2-diamine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2.H2O/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14;/h13-16H,1-12H2;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVKEMQPVVPGPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCCNC2CCCCC2.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1,2-Bis(cyclohexylamino)ethane hydrate is clay minerals, specifically montmorillonite. Clay minerals can cause wellbore instability and reservoir damage when they hydrate. The compound acts as a clay-swelling inhibitor to prevent these issues.

Mode of Action

This compound interacts with its target, montmorillonite, through adsorption. The compound’s molecular conformation significantly affects its adsorption ability. Specifically, the dihedral angle of the compound decreases by approximately 20° when adsorbed on the surface of montmorillonite, tending to adsorb in a plane state.

Biochemical Pathways

It is known that the compound prevents the hydration of clay minerals, thereby inhibiting their swelling. This action likely affects various biochemical pathways related to clay mineral hydration and swelling.

Pharmacokinetics

The compound’s adsorption stability on the montmorillonite surface decreases with increasing temperature, which may impact its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the prevention of clay mineral swelling. By inhibiting the hydration of these minerals, the compound reduces the risk of wellbore instability and reservoir damage.

Action Environment

Environmental factors, particularly temperature, significantly influence the action, efficacy, and stability of this compound. Increasing temperature can lead to more frequent conformational changes, weakening the interaction between the compound and montmorillonite, thus reducing adsorption stability.

Análisis Bioquímico

Biochemical Properties

1,2-Bis(cyclohexylamino)ethane hydrate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with formamides and methylamines in the presence of catalysts such as ionic liquids and Pd/C systems. These interactions are crucial for the selective synthesis of formamides and methylamines, which are important in various biochemical processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that it can act as a clay-swelling inhibitor, preventing the hydration of clay minerals and thereby reducing the risk of wellbore instability and reservoir damage. This indicates its potential impact on cellular processes related to hydration and stability.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It has been shown to interact with montmorillonite surfaces, affecting the molecular conformation and adsorption stability. These interactions are crucial for its function as a clay-swelling inhibitor and its role in biochemical reactions involving formamides and methylamines.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are important factors to consider. Studies have shown that its adsorption stability on montmorillonite surfaces decreases with increasing temperature. This indicates that its effectiveness as a clay-swelling inhibitor may vary over time and under different temperature conditions.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its function in biochemical reactions. For instance, it has been shown to participate in the selective synthesis of formamides and methylamines through interactions with ionic liquids and Pd/C systems.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Drug Development : The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its structure allows it to act as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

- Antimicrobial Activity : Research has indicated that derivatives of 1,2-bis(cyclohexylamino)ethane exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

- Cytotoxicity Studies : Investigations into the cytotoxic effects of 1,2-bis(cyclohexylamino)ethane derivatives have demonstrated their potential in cancer therapy. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, suggesting their utility in oncological pharmacology .

Material Science Applications

- Polymer Chemistry : The compound serves as a curing agent for epoxy resins. Its amine groups facilitate cross-linking reactions, enhancing the mechanical properties and thermal stability of the resulting materials. This application is particularly valuable in aerospace and automotive industries where high-performance materials are essential.

- Coating Technologies : 1,2-Bis(cyclohexylamino)ethane hydrate is used in formulating silane-terminated polyether emulsions for coating applications. These emulsions exhibit excellent adhesion properties and stability, making them suitable for protective coatings in various industrial applications .

Agrochemical Applications

- Pesticide Formulations : The compound has been explored as an active ingredient in pesticide formulations. Its ability to enhance the solubility and bioavailability of active substances can lead to more effective pest management solutions .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of 1,2-bis(cyclohexylamino)ethane derivatives against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential use as a natural preservative in food and cosmetic products.

Case Study 2: Polymer Enhancement

In a collaborative research project between universities and industry partners, 1,2-bis(cyclohexylamino)ethane was incorporated into epoxy resin formulations. The modified resins exhibited improved tensile strength and thermal resistance compared to standard formulations, demonstrating the compound's effectiveness as a curing agent.

Data Table: Summary of Applications

| Application Area | Specific Use Case | Benefits |

|---|---|---|

| Pharmaceuticals | Antimicrobial agents | Effective against bacteria and fungi |

| Cytotoxicity in cancer therapy | Induces apoptosis in cancer cells | |

| Material Science | Curing agent for epoxy resins | Enhances mechanical properties |

| Coating technologies | Excellent adhesion and stability | |

| Agrochemicals | Pesticide formulations | Improved solubility and bioavailability |

Comparación Con Compuestos Similares

Structural and Functional Group Analysis

The compound is compared to ethane-based diamines and diphosphines with varying substituents:

Physical and Chemical Properties

- Steric Effects: The cyclohexyl groups in this compound introduce significant steric hindrance compared to dimethyl or diethyl analogs. This may reduce its reactivity in coordination chemistry but enhance selectivity in certain reactions .

- Solubility: Hydration likely improves aqueous solubility compared to non-hydrated analogs (e.g., 1,2-bis(dicyclohexylphosphino)ethane, which is lipophilic and poorly water-soluble) .

- Thermal Stability: Amino derivatives generally exhibit higher thermal stability than phosphine analogs due to stronger N–H bonds, though cyclohexyl groups may lower melting points relative to aromatic substituents .

Métodos De Preparación

Synthesis via Nucleophilic Substitution of Ethylene Dibromide with Cyclohexylamine Derivatives

Method Overview:

This approach involves the reaction of ethylene dibromide with cyclohexylamine derivatives under controlled conditions to produce the bis(cyclohexylamino)ethane core. The process typically employs a solvent such as N,N-dimethylformamide (DMF) and a base to facilitate nucleophilic substitution.

Reaction Conditions & Procedure:

- Reactants: Ethylene dibromide and cyclohexylamine

- Solvent: N,N-Dimethylformamide (DMF)

- Catalyst/Base: Cesium hydroxide monohydrate

- Temperature: 20°C

- Duration: 49 hours

- Atmosphere: Inert (nitrogen or argon)

- Purification: Recrystallization from benzene

- The reaction yields the bis(cyclohexylamino)ethane with a yield of approximately 81% under optimized conditions.

- The process involves initial formation of a phosphine derivative, followed by nucleophilic substitution, leading to the target diamine.

| Step | Reactants | Conditions | Duration | Yield | Notes |

|---|---|---|---|---|---|

| 1 | Dicyclohexylphosphine + Cesium hydroxide | DMF, 20°C | 1 hour | - | Formation of phosphine intermediate |

| 2 | Ethylene dibromide | DMF, 20°C | 49 hours | 81% | Formation of bis(cyclohexylamino)ethane |

Direct Amine Coupling Using Cyclohexylamine Derivatives

Method Overview:

Alternative synthesis involves direct coupling of cyclohexylamine with ethylene derivatives, often utilizing activating agents or catalysts to promote the formation of the diamine.

- React cyclohexylamine with ethylene dichloride or dibromide in the presence of a base such as sodium hydroxide.

- Conduct the reaction under reflux in solvents like ethanol or DMF.

- Purify via recrystallization or chromatography.

- This method is less common for hydrate formation but is effective for producing the anhydrous compound.

- Hydration occurs post-synthesis through controlled exposure to water or moisture.

Hydrate Formation and Purification

Method Overview:

Once the anhydrous bis(cyclohexylamino)ethane is synthesized, controlled hydration is performed to obtain the hydrate form.

- Expose the anhydrous compound to a humid atmosphere or directly add water under controlled conditions.

- Crystallize the hydrate by cooling or solvent evaporation.

- Dry the hydrate under inert atmosphere to remove excess moisture, ensuring moisture content is within specifications.

- Moisture content in hydrate form can vary, but the compound is often stored under inert conditions to prevent dehydration or further hydration.

Summary of Key Preparation Data

| Method Type | Reactants | Solvent | Catalyst/Base | Temperature | Reaction Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Nucleophilic substitution | Ethylene dibromide + cyclohexylamine | DMF | Cesium hydroxide | 20°C | 49 hours | 81% | Recrystallization from benzene |

| Direct amination | Cyclohexylamine + ethylene dichloride | Ethanol/DMF | NaOH | Reflux | Variable | Variable | Hydrate formation post-synthesis |

| Commercial synthesis | Proprietary | - | - | - | - | >98% purity | Hydrate or anhydrous |

Notes on Research and Literature

- The synthesis involving phosphine intermediates, as detailed in, demonstrates a reliable route with high yields and controlled reaction conditions.

- Hydrate formation is typically achieved through post-synthesis exposure to moisture, with careful control to prevent moisture content from exceeding impurity thresholds.

- Commercial processes focus on purity and moisture control, with storage under inert atmospheres to maintain compound integrity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.